

Application Notes and Protocols for the Characterization of Brucine Hydrates

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Compound of Interest

Compound Name: *Brucine dihydrate*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the characterization of brucine hydrates using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (XRD). Brucine, a naturally occurring alkaloid, can exist in various hydrated forms, each exhibiting distinct physicochemical properties that can impact its stability, dissolution, and bioavailability. Accurate characterization of these hydrates is therefore critical in pharmaceutical research and development.

Introduction to Brucine Hydrates

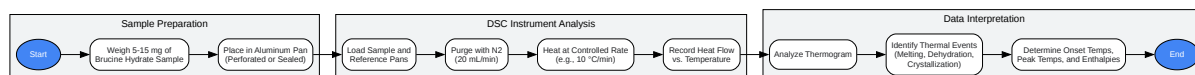
Brucine can form several hydrated crystalline structures, with the most common being a dihydrate (HyA) and a tetrahydrate (HyB). Additionally, a non-stoichiometric hydrate (HyC) with a variable water content has been identified.^{[1][2][3][4]} The stability and interconversion of these forms are highly dependent on environmental conditions such as temperature and relative humidity (RH).^{[1][2][3][4]} Understanding the solid-state properties of these hydrates is essential for controlling the final drug product's quality and performance. The complementary use of thermal and diffraction techniques provides a comprehensive understanding of the solid-state behavior of brucine and its hydrates.^{[1][2][5]}

Analytical Techniques and Protocols

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal events such as melting, crystallization, and solid-solid transitions.

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium (m.p. 156.6 °C, ΔH_{fus} 28.45 J/g) and benzophenone (m.p. 48.0 °C).[2]
- Sample Preparation: Accurately weigh 5-15 mg of the brucine hydrate sample into an aluminum DSC pan.[2] For experiments investigating dehydration, use a perforated lid or an open pan. For studying transitions without water loss, use a hermetically sealed pan.[2]
- DSC Analysis:
 - Place the sample pan and an empty reference pan in the DSC cell.
 - Heat the sample at a controlled rate, typically between 1 and 20 °C/min.[2] A common rate for initial screening is 10 °C/min.
 - Purge the DSC cell with a dry inert gas, such as nitrogen, at a flow rate of 20 mL/min to maintain a controlled atmosphere.[2]
 - Record the heat flow as a function of temperature over a desired range (e.g., 25 °C to 200 °C).
- Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies (ΔH) of any observed thermal events.



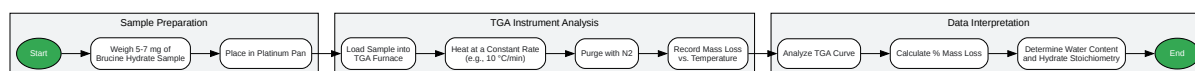
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Caption: Workflow for DSC analysis of brucine hydrates.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the water content of hydrates and to study their thermal stability.

- Instrument Calibration: Perform a two-point temperature calibration using ferromagnetic materials like Alumel and Nickel.[2]
- Sample Preparation: Place 5-7 mg of the brucine hydrate sample into a platinum TGA pan.[2]
- TGA Analysis:
 - Place the sample pan in the TGA furnace.
 - Heat the sample at a constant rate, for example, 10 °C/min, under a dry nitrogen purge.
 - Record the mass loss as a function of temperature.
- Data Analysis: Determine the percentage of mass loss from the TGA curve. The stoichiometry of the hydrate can be calculated from the observed mass loss.



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Caption: Workflow for TGA of brucine hydrates.

Powder X-ray Diffraction (XRD)

PXRD is a non-destructive analytical technique used to identify the crystalline phases of a solid material. Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint." It is

invaluable for distinguishing between anhydrous and various hydrated forms.

- Instrument Setup: Use a diffractometer equipped with a Cu-K α radiation source.
- Sample Preparation: Gently grind the brucine hydrate sample to a fine powder. Pack the powder into a sample holder, ensuring a flat and even surface.
- XRD Analysis:
 - Mount the sample holder in the diffractometer.
 - Scan the sample over a specific 2θ range (e.g., 5° to 40°) with a defined step size and scan speed.
 - For studying transformations, a humidity-controlled stage can be employed to record diffraction patterns at different relative humidity levels.^{[1][2]}
- Data Analysis: Compare the obtained diffraction pattern with reference patterns of known brucine forms (anhydrate, dihydrate, tetrahydrate) to identify the solid form present in the sample.



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Caption: Logical flow for PXRD analysis of brucine hydrates.

Summary of Quantitative Data

The following tables summarize the key quantitative data obtained from the thermal analysis of different brucine solid forms.

Table 1: TGA Data for Brucine Hydrates

Brucine Form	Theoretical Water Content (%)	Observed Mass Loss (%)	Corresponding Moles of Water
Dihydrate (HyA)	8.37	8.06 ± 0.10	1.92
Tetrahydrate (HyB)	15.49	15.32 ± 0.03	3.96
Hydrate C (HyC)	~14.9-15.5	-	3.65–3.85

Data sourced from Braun and Griesser (2016).[5]

Table 2: DSC Data for Brucine Solid Forms

Brucine Form	Thermal Event	Onset Temperature (°C)	Enthalpy (ΔH)	Notes
Dihydrate (HyA)	Dehydration to amorphous	Starts > 80	-	In open pan, with heating rates ≤ 5 °C/min.[1][5]
Crystallization of anhydrate (AH)	> 120	Exothermic	Following dehydration.[1][5]	
Melting of anhydrate (AH)	178.9 ± 0.1	28.4 ± 0.1 kJ/mol	[1][5]	
Tetrahydrate (HyB)	Dehydration to amorphous	< 80	Endothermic	In open pan.[1][5]
Glass Transition	~90	-	Of the amorphous form. [1][5]	
Crystallization of anhydrate (AH)	> 130	Exothermic	[1][5]	
Melting of anhydrate (AH)	178.9 ± 0.1	-	[1][5]	
Peritectic transformation to HyA	-	Endothermic	In sealed DSC pans.[1][5]	

Data sourced from Braun and Griesser (2016).[1][5]

Table 3: Representative PXRD Peaks for Brucine Hydrates

While specific 2θ values can vary slightly with instrumentation, the following provides a general guide for distinguishing the forms.

Brucine Form	Key Differentiating 2θ Peaks (Cu Kα)
Anhydrate (AH)	Distinct pattern, differs from hydrated forms.
Dihydrate (HyA)	Unique peaks distinguishing it from other forms.
Tetrahydrate (HyB)	Characteristic low-angle reflections.
Hydrate C (HyC)	Characteristic low-angle reflections, distinct from HyB.

Note: For definitive identification, comparison to experimentally verified reference patterns is essential.

Conclusion

The combined application of DSC, TGA, and XRD provides a robust analytical framework for the comprehensive characterization of brucine hydrates. TGA quantifies the water content, DSC elucidates the energetic and thermal stability, and XRD provides unequivocal identification of the specific solid form. These techniques are indispensable for ensuring the quality, stability, and performance of brucine-containing pharmaceutical products.

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